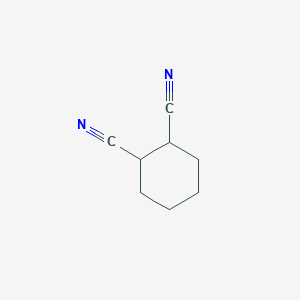
Cyclohexane-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane-1,2-dicarbonitrile is a chemical compound with significant relevance in synthetic chemistry due to its versatile applications in forming various cyclic and acyclic structures. It serves as a foundational material for synthesizing numerous organic compounds, showcasing a wide range of chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of Cyclohexane-1,2-dicarbonitrile derivatives involves several strategies, including metal-free oxygenation and multicomponent cyclization reactions. For example, Vereshchagin et al. (2008) described a stereoselective multicomponent cyclization of aromatic aldehydes, malononitrile, and acetone, forming cis-2,6-diaryl-4-dicyanomethylidenecyclohexane-1,1-dicarbonitriles in moderate yields (Vereshchagin et al., 2008).
Molecular Structure Analysis
The molecular structure of Cyclohexane-1,2-dicarbonitrile and its derivatives exhibits varied conformational dynamics. Chuang and Fang (2001) conducted a conformational study on Cyclohexane-1,3,5-tricarbonitrile derivatives, revealing equilibrium between cis-cis and cis-trans isomers and their preference for equatorial or axial positions of cyano groups depending on the stereochemistry (Chuang & Fang, 2001).
Chemical Reactions and Properties
Cyclohexane-1,2-dicarbonitrile undergoes various chemical reactions, including photocycloadditions and catalyzed oxidations, to yield a variety of organic compounds. For instance, photocycloaddition of cyclohex-2-enones to alkylidenemalononitriles produces 5-oxobicyclo[4.2.0]octane-7,7-dicarbonitriles, as demonstrated by Lohmeyer and Margaretha (2005) (Lohmeyer & Margaretha, 2005).
科学的研究の応用
Stereoselective Synthesis Applications
Cyclohexane-1,2-dicarbonitrile derivatives have been utilized in stereoselective synthesis. For instance, 4-oxo-2,6-diaryl-cyclohexane-1,1-dicarbonitriles have been synthesized via a double Michael addition of malononitrile to 1,5-disubstituted pentadien-3-ones, catalyzed by quinine. This process yields cyclohexanones with high diastereoselectivity and good enantiomeric excess, demonstrating the utility of cyclohexane-1,2-dicarbonitrile in producing chiral molecules with potential applications in pharmaceuticals and agrochemicals (Fusco & Lattanzi, 2011).
Microwave Spectroscopy Studies
The microwave spectrum of cyclopropane(1,1)dicarbonitrile, a related compound, has been studied, providing insights into the molecular structure and bonding characteristics of these types of compounds. Such studies are fundamental to understanding the physical and chemical properties of cyclohexane-1,2-dicarbonitrile and related molecules (Pearson et al., 1975).
Structural and Spectroscopic Analysis
Substituted 1-aminocyclohexene-2,4-dicarbonitriles have been synthesized and analyzed using various spectroscopic techniques. These studies contribute to the understanding of the structure and properties of cyclohexane-1,2-dicarbonitrile derivatives, which can be crucial in developing new materials or chemicals (Lorente et al., 1995).
Novel Synthetic Methods
Research has explored new methods of synthesis involving cyclohexane-1,2-dicarbonitrile derivatives, such as the formation of 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile. These methods expand the repertoire of synthetic chemistry, potentially leading to new compounds with varied applications (Kurskova et al., 2021).
Multicomponent Cyclization Processes
Innovative multicomponent reactions involving cyclohexane-1,2-dicarbonitrile derivatives have been developed. These reactions, like the formation of cis-2,6-diaryl-4-dicyanomethylidenecyclohexane-1,1-dicarbonitriles, highlight the potential of cyclohexane-1,2-dicarbonitrile in complex organic syntheses (Vereshchagin et al., 2008).
Conformational Studies
The conformational behavior of cyclohexane-1,3,5-tricarbonitrile derivatives has been studied, revealing insights into the stereochemistry of these compounds. Such research is fundamental in the field of stereochemistry, which has implications in drug design and development (Chuang & Fang, 2001).
Asymmetric Synthesis
Asymmetric organocatalytic synthesis using cyclohexane-1,2-dicarbonitrile derivatives has been explored for producing highly substituted cyclohexenols. This research is significant in developing asymmetric synthesis methods, a crucial aspect of creating biologically active molecules (Jang et al., 2015).
作用機序
Mode of Action
It’s known that the compound’s structure allows it to interact with various biological targets . The specifics of these interactions and the resulting changes are areas of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cyclohexane-1,2-dicarbonitrile . .
特性
IUPAC Name |
cyclohexane-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUWHGADIVLYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexane-1,2-dicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2489437.png)
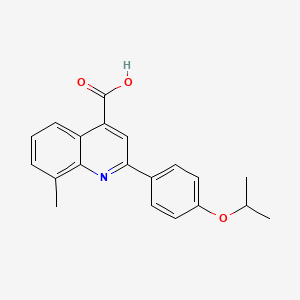
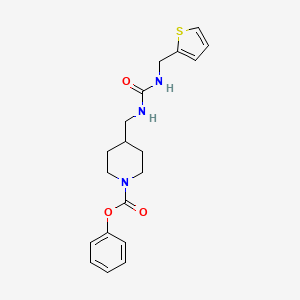
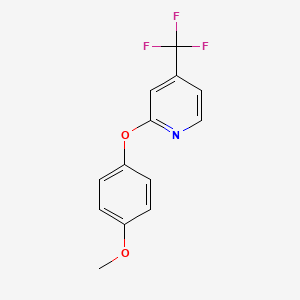
![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2489444.png)
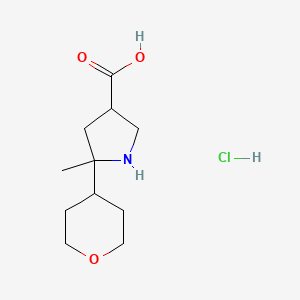
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489447.png)
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2489448.png)
![3-Ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2489449.png)
![3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea](/img/structure/B2489452.png)
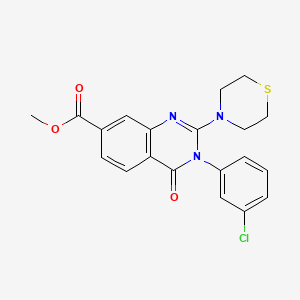
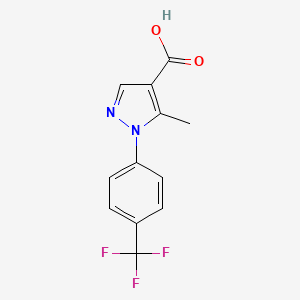
![2-(7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2489456.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2489457.png)